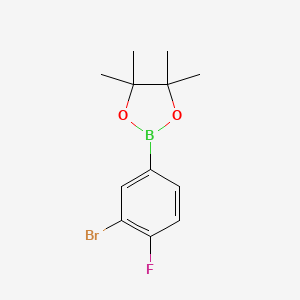

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with bromine (Br) at the 3-position and fluorine (F) at the 4-position. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNYEVRWYUIXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-4-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial processes may involve more rigorous purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reactants used in the coupling process. For instance, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and molecular probes.

Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the halide and boronate ester, and the pathway involves the catalytic cycle of palladium.

Comparison with Similar Compounds

Key Comparative Insights:

- Electronic Effects : Bromine (Br) and fluorine (F) in the target compound are electron-withdrawing groups, enhancing electrophilicity at the boron center compared to electron-donating groups (e.g., OCH₃ in ). This increases reactivity in cross-couplings but may reduce stability under acidic conditions .

- Regioselectivity : Fluorine’s small size and high electronegativity enable precise C-H borylation ortho to substituents, as seen in catalysts differentiating F and H .

- Applications : Brominated analogs (e.g., ) are prevalent in drug discovery, while methoxy derivatives () excel in materials science.

- Synthetic Yields : Chloro-methyl derivatives () show lower yields (26%) compared to methoxybenzyl analogs (83%, ), reflecting steric and electronic challenges.

Research Findings and Trends

- Catalytic Selectivity : Ligand design and borane choice (e.g., HBpin vs. B₂pin₂) dramatically affect regioselectivity in C-H borylation, critical for synthesizing complex arylboronates .

- Safety Considerations : Brominated compounds (e.g., ) often require stringent handling due to toxicity, whereas methoxy derivatives pose fewer hazards .

- Thermodynamic Stability : Alkylboronates formed via C-H activation are thermodynamically favorable, with accessible barriers for B-C bond formation .

Biological Activity

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1646842-16-1) is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C12H15BBrFO2

- Molecular Weight : 300.96 g/mol

- Purity : Typically >95% .

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom in its structure. Boron compounds have been shown to influence various biochemical pathways:

- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes involved in cellular signaling pathways.

- Antiparasitic Activity : Initial studies suggest potential efficacy against malaria parasites by targeting PfATP4, an essential Na+-ATPase in Plasmodium species .

Table 1: Biological Activity Summary

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimalarial Efficacy :

- A study demonstrated that derivatives of this compound exhibited significant inhibition of PfATP4-associated Na+-ATPase activity in vitro and showed promising results in mouse models for malaria treatment .

- The incorporation of polar functional groups improved solubility and metabolic stability without compromising efficacy against malaria parasites.

- Cytotoxicity Assessment :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is synthesized via Miyaura borylation. A typical protocol involves reacting 3-bromo-4-fluorophenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C under nitrogen. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires careful control of catalyst loading and reaction time .

Table 1: Comparison of Synthetic Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 80 | 78 | >98 | |

| Pd(PPh₃)₄ | THF | 100 | 65 | 95 |

Q. How should this compound be characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–7.8 ppm) and pinacol methyl groups (δ 1.2–1.4 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion peak [M+H]⁺ at m/z 314.98.

- X-ray Crystallography : Resolves bond angles and stereoelectronic effects in the borolane ring .

Q. What are the optimal storage conditions to maintain its stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis and photodegradation. Purity (>98%) is maintained for ≥12 months under these conditions. Avoid exposure to moisture; use molecular sieves in storage containers .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating oxidative addition with Pd(0) catalysts. Fluorine’s electronegativity enhances the electron-deficient nature of the aryl ring, accelerating transmetallation but may sterically hinder coupling with bulky partners. Reactivity can be quantified via Hammett parameters (σₚ for -Br = +0.86, -F = +0.78). Systematic studies using aryl halides with varying electronic profiles are recommended .

Q. How can contradictions in reported reaction yields with different catalysts be resolved?

- Methodological Answer :

Design of Experiments (DoE) : Vary catalyst (Pd(dppf)Cl₂ vs. Pd(PPh₃)₄), ligand (XPhos vs. SPhos), and solvent polarity (dioxane vs. THF).

Kinetic Profiling : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps.

Theoretical Framework : Apply density functional theory (DFT) to model transition states and identify steric/electronic bottlenecks .

Table 2: Catalyst-Ligand Pair Impact on Yield

| Catalyst-Ligand Pair | Solvent | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Pd(dppf)Cl₂/XPhos | Dioxane | 82 | 12.5 |

| Pd(PPh₃)₄/SPhos | THF | 68 | 8.7 |

Q. What challenges arise in scaling up synthesis while maintaining >98% purity?

- Methodological Answer :

- Exothermicity Management : Use jacketed reactors with controlled cooling to dissipate heat during borylation.

- Purification at Scale : Replace column chromatography with recrystallization (solvent: hexane/EtOAc, 4:1) or centrifugal partition chromatography.

- Quality Control : Implement inline FTIR to monitor borolane group integrity during synthesis .

Key Theoretical and Practical Considerations

- Theoretical Frameworks : Link reactivity studies to Hammett theory (substituent effects) and frontier molecular orbital (FMO) analysis for cross-coupling .

- Data Contradiction Analysis : Compare kinetic isotope effects (KIEs) and activation parameters (ΔH‡, ΔS‡) across studies to resolve mechanistic disagreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.